molecular formula C12H15N3O B11886371 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2044706-07-0

4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11886371
CAS No.: 2044706-07-0
M. Wt: 217.27 g/mol
InChI Key: IDVWOXSOUTYYEC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves a multi-step process. One common method starts with the preparation of the azetidine ring, followed by its attachment to the benzodiazepine core. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)morpholine
  • 4-(Azetidin-3-yl)pyridine
  • 4-(Azetidin-3-yl)benzodiazepine derivatives

Uniqueness

4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties compared to other benzodiazepine derivatives. Its azetidine ring, in particular, contributes to its unique binding affinity and activity at various molecular targets .

Properties

CAS No.

2044706-07-0

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(azetidin-3-yl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-8-15(10-5-13-6-10)7-9-3-1-2-4-11(9)14-12/h1-4,10,13H,5-8H2,(H,14,16)

InChI Key

IDVWOXSOUTYYEC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC3=CC=CC=C3NC(=O)C2

Origin of Product

United States

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